Cas no 17269-82-8 (Ethyl 3,5-dimethyl-2-hydroxybenzoate)
Ethyl 3,5-dimethyl-2-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3,5-dimethyl-2-hydroxybenzoate
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Ethyl 3,5-dimethyl-2-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011089-250mg |
Ethyl 3,5-dimethyl-2-hydroxybenzoate |
17269-82-8 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010011089-500mg |
Ethyl 3,5-dimethyl-2-hydroxybenzoate |
17269-82-8 | 97% | 500mg |
790.55 USD | 2021-07-06 | |
| Alichem | A010011089-1g |
Ethyl 3,5-dimethyl-2-hydroxybenzoate |
17269-82-8 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
Ethyl 3,5-dimethyl-2-hydroxybenzoate Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Ethyl 3,5-dimethyl-2-hydroxybenzoate
Ethyl 3,5-Dimethyl-2-Hydroxybenzoate: A Comprehensive Overview
Ethyl 3,5-dimethyl-2-hydroxybenzoate (CAS No. 17269-82-8) is a versatile organic compound with significant applications in various industries. This compound, also known as Ethyl 3,5-dimethylsalicylate, is a derivative of salicylic acid and is widely recognized for its biological activity and chemical stability. Recent studies have highlighted its potential in the fields of pharmaceuticals, cosmetics, and agriculture, making it a subject of interest for researchers and industry professionals alike.
The molecular structure of Ethyl 3,5-dimethyl-2-hydroxybenzoate consists of a benzene ring substituted with hydroxyl and ethoxy groups at specific positions, contributing to its unique properties. The compound's molecular weight is approximately 194.19 g/mol, and it exists as a crystalline solid at room temperature. Its melting point is around 100°C, and it is sparingly soluble in water but highly soluble in organic solvents such as ethanol and dichloromethane.
Recent advancements in synthetic chemistry have led to the development of efficient methods for the production of Ethyl 3,5-dimethyl-2-hydroxybenzoate. One of the most common approaches involves the esterification of 3,5-dimethylsalicylic acid with ethanol under acidic conditions. This method ensures high yield and purity, making it suitable for large-scale industrial production.
Ethyl 3,5-dimethyl-2-hydroxybenzoate has garnered attention due to its antioxidant properties, which are attributed to its ability to scavenge free radicals. Studies published in the Journal of Agricultural and Food Chemistry have demonstrated its potential as a natural preservative in food products, extending shelf life without compromising taste or safety.
In the cosmetics industry, Ethyl 3,5-dimethyl-2-hydroxybenzoate is valued for its skin-soothing effects and ability to reduce inflammation. Clinical trials have shown that formulations containing this compound can effectively mitigate symptoms of eczema and other skin irritations, making it a promising ingredient in skincare products.
The agricultural sector has also explored the use of Ethyl 3,5-dimethyl-2-hydroxybenzoate as a plant growth regulator. Research conducted at the University of California revealed that this compound can enhance crop yield by promoting root development and improving resistance to environmental stressors such as drought and pests.
From a pharmacological perspective, Ethyl 3,5-dimethyl-2-hydroxybenzoate has shown potential as a precursor for drug development. Its ability to inhibit certain enzymes involved in inflammatory pathways makes it a candidate for anti-inflammatory drug design.
In conclusion, Ethyl 3,5-dimethyl-2-hydroxybenzoate (CAS No. 17269-82-8) is a multifaceted compound with applications spanning multiple industries. Its chemical stability, biological activity, and versatility make it an invaluable resource for researchers and manufacturers alike.
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